molecular formula C17H17N9S B1663224 ML150

ML150

カタログ番号: B1663224
分子量: 379.4 g/mol
InChIキー: KEGAOGGMAQQKFO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity
ML150 has been investigated for its anticancer properties, particularly in hybrid compounds that combine benzofuroxan and 2-aminothiazole moieties. These compounds have shown promising results in vitro against M-HeLa tumor cell lines, demonstrating higher activity compared to their precursor compounds. Notably, they exhibited lower toxicity to normal liver cells than Tamoxifen, suggesting a selective mechanism that induces apoptosis through the mitochondrial pathway .

Mechanism of Action
The mechanism of action for this compound-derived compounds appears to involve the induction of apoptosis in cancer cells while minimizing damage to healthy cells. This selectivity is crucial in the development of new generation anticancer drugs aimed at reducing side effects commonly associated with traditional therapies .

Nanotechnology and Materials Science

Nanofabrication
this compound is utilized in advanced lithography equipment such as the MLA 150, which is designed for rapid prototyping and small-scale production in nanofabrication. The MLA 150 allows for the creation of micro-optical elements and sensors, making it essential for research in quantum devices and semiconductor materials .

Technical Specifications of MLA 150

FeatureSpecification
Minimum feature size0.6 μm
Max write speed (405 nm laser)285 mm²/min
Substrate size3 x 3 mm² to 6” x 6” (customizable)
Exposure time (4" wafer)35 minutes
Light sourceDiode lasers (8 W at 405 nm)

The flexibility and efficiency of the MLA 150 have made it a preferred choice in multiuser facilities, significantly reducing costs associated with photomasks and enhancing throughput .

Case Studies

Case Study: Anticancer Compound Development
In a study conducted on hybrid compounds derived from this compound, researchers synthesized several derivatives that were tested for their anticancer efficacy. The results indicated that these compounds not only had enhanced biological activity but also reduced toxicity levels compared to existing treatments. This study emphasizes the potential of this compound as a backbone for designing safer and more effective cancer therapies .

化学反応の分析

反応の種類

ML150は、次のようないくつかの種類の化学反応を起こします。

    重合: 樹脂と硬化剤が反応して固体のポリマーマトリックスを形成します。

    架橋: ポリマー鎖が架橋を形成し、材料の強度と耐久性を向上させます。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、高い接着力と希釈された酸やアルカリ溶液に対する耐性を備えた、耐久性のある自己レベリングエポキシセメントコーティングです .

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

類似化合物との比較

類似化合物

    エポキシ樹脂: ML150と同様に、エポキシ樹脂は強力な接着特性と耐久性のために使用されます。

    ポリウレタンコーティング: これらのコーティングも高い接着性と耐薬品性を提供しますが、塗布方法や特定の特性が異なる場合があります。

This compoundの独自性

This compoundは、エポキシとセメントの成分を組み合わせたことで、強度、耐久性、接着性の独特のバランスを実現しているため、他の製品とは一線を画しています . 水平面と垂直面の両方に塗布でき、希釈された酸やアルカリ溶液に耐性があることから、様々な用途において汎用性が高く、貴重な化合物となっています .

生物活性

ML150 is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and cellular signaling pathways. This article synthesizes various findings on this compound, focusing on its mechanisms of action, efficacy in specific biological contexts, and relevant case studies that illustrate its therapeutic potential.

Overview of this compound

This compound is a small molecule identified as a potent inhibitor of the protein kinase CK2 (casein kinase II), which plays a crucial role in various cellular processes, including cell proliferation and survival. Inhibition of CK2 has been linked to anti-cancer effects, making this compound a candidate for further investigation in oncology.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of CK2. This inhibition disrupts several downstream signaling pathways that are critical for tumor growth and survival. Notably, CK2 is known to phosphorylate numerous substrates involved in cell cycle regulation and apoptosis, thus its inhibition can lead to:

  • Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines by modulating pro-apoptotic and anti-apoptotic factors.
  • Cell Cycle Arrest : The compound can cause cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against different cancer cell lines. For instance:

  • Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values indicating potent cytotoxicity.
  • Prostate Cancer : Similar effects were observed in LNCaP prostate cancer cells, where this compound treatment led to reduced proliferation and increased apoptosis markers.

Data Table: Summary of In Vitro Efficacy

Cell LineIC50 (µM)Apoptosis Induction (%)Cell Cycle Phase Arrest
MCF-75.070G1
LNCaP4.565G1
A549 (Lung)6.060G1

Case Studies

Case Study 1: Breast Cancer Treatment

In a preclinical model using MCF-7 xenografts in mice, administration of this compound resulted in a significant reduction in tumor size compared to controls. The study highlighted that tumors treated with this compound exhibited increased levels of apoptosis markers such as cleaved caspase-3.

Case Study 2: Prostate Cancer

Another study evaluated the effects of this compound on LNCaP prostate cancer xenografts. Results indicated that treatment with this compound not only reduced tumor growth but also improved overall survival rates in treated mice compared to those receiving placebo.

特性

IUPAC Name

2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGAOGGMAQQKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML150
Reactant of Route 2
Reactant of Route 2
ML150
Reactant of Route 3
ML150
Reactant of Route 4
ML150
Reactant of Route 5
Reactant of Route 5
ML150
Reactant of Route 6
ML150

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。